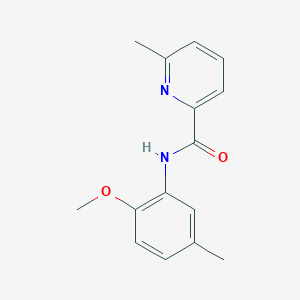
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and is known for its potent analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain and spinal cord, leading to the inhibition of pain signals. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide also has a good safety profile, making it suitable for use in preclinical studies. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, which could lead to larger-scale production and lower costs. Another area of interest is the development of novel formulations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, such as liposomal or nanoparticle formulations, which could enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. This compound is then reacted with 2-amino-6-methylpyridine to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. The synthesis method of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-8-14(19-3)13(9-10)17-15(18)12-6-4-5-11(2)16-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFAGUOVKDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




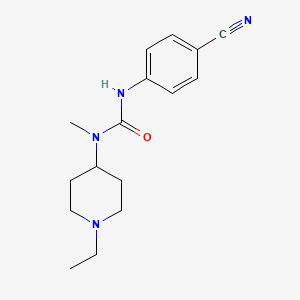


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
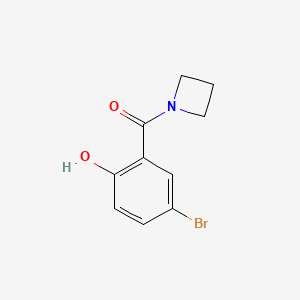
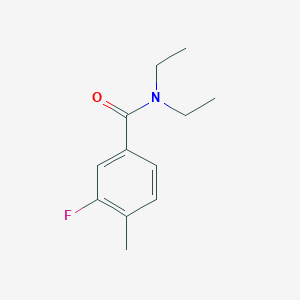
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

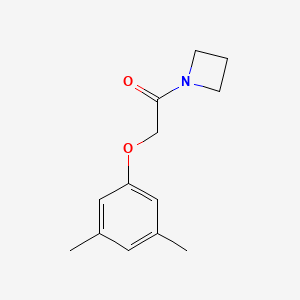
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)